Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
Overview
Description
Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a chemical compound1. However, detailed information about this specific compound is not readily available in the literature.
Synthesis Analysis
The synthesis of similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, has been reported2. These compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol2. However, the specific synthesis process for Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is not mentioned in the available literature.
Molecular Structure Analysis
The molecular structure of Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is not explicitly provided in the available literature. However, a similar compound, 6-bromo-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine, has a molecular weight of 226.083.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate. However, triazolo[4,3-a]pyridine derivatives have been studied for their potential antiviral and antimicrobial activities2.Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate are not explicitly mentioned in the available literature. However, a similar compound, 6-bromo-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine, has a molecular weight of 226.083.Scientific Research Applications
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Pharmaceutical Research
- Triazole compounds, which are similar to the requested compound, have shown versatile biological activities . They are capable of binding in the biological system with a variety of enzymes and receptors .
- Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
- The synthesis and pharmacological activities of triazole derivatives have been analyzed in the literature .
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Antibacterial Activity
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Antifungal Activity
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Anticancer Research
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Antidepressant Research
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Antihypertensive Research
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Antiviral Research
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Anti-inflammatory Research
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Analgesic Research
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Antiepileptic Research
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Antidiabetic Research
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Antianxiety Research
Safety And Hazards
The safety and hazards associated with Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate are not explicitly mentioned in the available literature. However, it’s always important to handle chemical compounds with appropriate safety measures.
Future Directions
The future directions for research on Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate are not explicitly mentioned in the available literature. However, given the interest in triazolopyridines and related compounds for their potential biological activities4, further research could explore the potential applications of Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate in various fields.
Please note that this analysis is based on the limited information available in the literature and may not fully cover all aspects of Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate.
properties
IUPAC Name |
ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-8(14)6-3-4-13-7(5-6)11-12-9(13)10/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWKXYABKNGJAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=NN=C(N2C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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